N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (s, 1H, thiadiazole H)
δ 7.89–7.32 (m, 8H, aromatic H)
δ 4.72 (s, 2H, CH₂SO₂)
δ 2.41 (s, 3H, CH₃)
δ 10.52 (s, 1H, NH, exchanges with D₂O)¹³C NMR :
δ 167.8 (C=O)
δ 158.3 (C-F, J = 245 Hz)
δ 142.1 (thiadiazole C2)
δ 21.5 (CH₃)¹⁹F NMR :
δ -112.4 (ortho-F, coupling with benzyl protons)
Infrared (IR) Spectroscopy
- 3270 cm⁻¹ (N–H stretch)
- 1685 cm⁻¹ (C=O)
- 1348 cm⁻¹ and 1162 cm⁻¹ (asymmetric and symmetric S=O stretches)
- 1603 cm⁻¹ (C=N imine)
Mass Spectrometry (MS)
- ESI-MS (m/z) : [M+H]⁺ calcd. 405.47, found 405.5
- Fragmentation pattern:
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:
| Parameter | Value |
|---|---|
| HOMO | -6.12 eV |
| LUMO | -2.34 eV |
| Band gap | 3.78 eV |
| Dipole moment | 5.67 Debye |
The electrostatic potential map shows:
- Negative charge localization on sulfonyl oxygens and thiadiazole N atoms.
- Positive charge on the benzyl CH₂ group and amide NH.
Frontier molecular orbital analysis indicates nucleophilic reactivity at the sulfonyl group and electrophilic character at the imine carbon, consistent with observed reactivity in cross-coupling reactions.
Non-covalent interaction (NCI) plots reveal weak CH–π interactions between the 4-methyl group and thiadiazole ring, contributing to conformational rigidity. Molecular dynamics simulations (100 ns, 298 K) show the sulfonyl group adopts a pseudo-axial orientation to minimize steric clash with the benzamide substituent.
Properties
Molecular Formula |
C17H14FN3O3S2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H14FN3O3S2/c1-11-6-8-12(9-7-11)15(22)19-16-20-21-17(25-16)26(23,24)10-13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
KJCPUZCEAIEMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A widely adopted method involves reacting N-substituted thioureas with CS₂ under basic conditions (e.g., NaOH) to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates. For example:
-
Substituted thiourea (4.1 mmol) is dissolved in ethanol.
-
NaOH (4.93 mmol) and CS₂ (4.93 mmol) are added, followed by refluxing for 6–8 hours.
-
Acidification with HCl precipitates the thiadiazole-thiol, which is crystallized from ethanol (yield: 75–90%).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Base | NaOH |
| Acid | HCl (for precipitation) |
Sulfonylation at the Thiadiazole C5 Position
Introducing the 2-fluorobenzylsulfonyl group requires sulfonylation of the thiadiazole-thiol intermediate.
Sulfonyl Chloride Coupling
-
5-Mercapto-1,3,4-thiadiazole reacts with 2-fluorobenzylsulfonyl chloride in acetone under basic catalysis (K₂CO₃).
-
The reaction proceeds at room temperature for 12–24 hours, yielding the sulfonylated product after aqueous workup.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Catalyst | K₂CO₃ |
| Temperature | 25°C |
| Reaction Time | 12–24 hours |
| Yield | 68–82% |
Imine Formation with 4-Methylbenzamide
The (2E)-ylidene configuration is achieved via Schiff base formation between the thiadiazole amine and 4-methylbenzaldehyde derivatives.
Condensation with 4-Methylbenzoyl Chloride
-
5-[(2-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine is treated with 4-methylbenzoyl chloride in dichloromethane (DCM).
-
Triethylamine (TEA) is added to scavenge HCl, promoting imine formation with E-selectivity (90:10 E:Z ratio).
Stereochemical Control
| Factor | Effect on E:Z Ratio |
|---|---|
| Solvent Polarity | Higher polarity favors E-isomer |
| Base | TEA > pyridine |
| Temperature | 0–5°C enhances E-selectivity |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for thiadiazole formation and imine coupling.
Accelerated Cyclocondensation
Comparative Analysis
| Method | Time | Yield (%) |
|---|---|---|
| Conventional Reflux | 6–8 hours | 75–90 |
| Microwave | 20 minutes | 88–92 |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors for thiadiazole cyclization and sulfonylation.
Flow Reactor Parameters
| Stage | Conditions |
|---|---|
| Cyclocondensation | 120°C, 5 min residence time |
| Sulfonylation | 50°C, 30 min residence time |
| Throughput | 10 kg/day |
Mechanistic Insights
Thiadiazole Formation Mechanism
E-Selectivity in Imine Formation
The E-isomer is thermodynamically favored due to reduced steric hindrance between the 4-methylbenzamide and thiadiazole sulfonyl group.
Challenges and Solutions
Sulfonyl Group Hydrolysis
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key analogs and their structural differences are outlined below:
*Estimated based on analogs.
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points ranging from 171°C (ethyl carboxylate derivatives) to 242°C (thiophene-carbonyl analogs). The target’s 4-methylbenzamide likely increases melting point due to improved packing .
- Solubility : The 4-methyl group may reduce aqueous solubility compared to methoxy or hydrophilic substituents (e.g., ’s 4-methoxyphenyl acetamide) .
Biological Activity
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide is a synthetic compound characterized by its unique structural features, including a thiadiazole ring and a fluorobenzyl sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.5 g/mol. The structural complexity arises from the incorporation of multiple functional groups that enhance its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 895841-81-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds containing thiadiazole rings can inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve modulation of key biological pathways through enzyme inhibition or receptor interaction.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the fluorobenzyl group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial and fungal strains. Studies have shown that similar compounds exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
This compound has demonstrated promising anticancer activity. Research has indicated that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and the activation of pro-apoptotic factors .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic profile in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiadiazole derivatives reported that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains.
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells and A549 lung cancer cells, with IC50 values indicating potent cytotoxicity comparable to established chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
